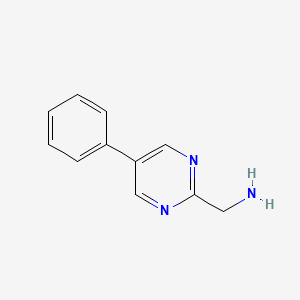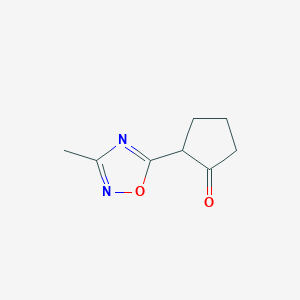
2-氯-4-(1H-吡唑-1-基)吡啶
描述
2-chloro-4-(1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a pyrazole ring at the 4-position
科学研究应用
2-chloro-4-(1H-pyrazol-1-yl)pyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a ligand in the study of enzyme interactions and receptor binding.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrially relevant chemicals.
作用机制
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a related compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 2-chloro-4-(1H-pyrazol-1-yl)pyridine might interact with its targets in a similar manner.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of related compounds, it can be inferred that the compound may interfere with the biochemical pathways of the leishmania and plasmodium parasites .
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that 2-chloro-4-(1H-pyrazol-1-yl)pyridine might have similar effects.
生化分析
Biochemical Properties
2-chloro-4-(1H-pyrazol-1-yl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to participate in Rh(III)-catalyzed C-H functionalization reactions, which are crucial in organic synthesis . The compound’s interaction with enzymes such as cytochrome P450 can lead to the formation of reactive intermediates, affecting metabolic pathways and cellular processes .
Cellular Effects
The effects of 2-chloro-4-(1H-pyrazol-1-yl)pyridine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it has been observed to affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, 2-chloro-4-(1H-pyrazol-1-yl)pyridine exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the reaction. For example, its interaction with cytochrome P450 enzymes can lead to enzyme inhibition, affecting the metabolism of other compounds . Furthermore, the compound can influence gene expression by binding to transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-4-(1H-pyrazol-1-yl)pyridine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular health and function .
Dosage Effects in Animal Models
The effects of 2-chloro-4-(1H-pyrazol-1-yl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, indicating that there is a critical dosage range within which the compound is effective without being harmful .
Metabolic Pathways
2-chloro-4-(1H-pyrazol-1-yl)pyridine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of various substrates . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and overall metabolic function . Additionally, it may interact with cofactors that are essential for enzymatic reactions, further modulating metabolic pathways .
Transport and Distribution
The transport and distribution of 2-chloro-4-(1H-pyrazol-1-yl)pyridine within cells and tissues are influenced by its chemical properties. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine how the compound is distributed within different cellular compartments and tissues, influencing its overall activity and function .
Subcellular Localization
2-chloro-4-(1H-pyrazol-1-yl)pyridine exhibits specific subcellular localization patterns that affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for its interaction with specific biomolecules and for exerting its biochemical effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine typically involves the reaction of 2-chloro-4-bromopyridine with pyrazole. The reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under reflux conditions. The general reaction scheme is as follows:
2-chloro-4-bromopyridine+pyrazolePd catalyst, K2CO32-chloro-4-(1H-pyrazol-1-yl)pyridine
Industrial Production Methods
Industrial production methods for 2-chloro-4-(1H-pyrazol-1-yl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.
化学反应分析
Types of Reactions
2-chloro-4-(1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the pyrazole ring.
Coupling reactions: The compound can be used in cross-coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used, such as 2-methoxy-4-(1H-pyrazol-1-yl)pyridine when using sodium methoxide.
Oxidation: Products include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the pyrazole ring or the pyridine ring.
相似化合物的比较
Similar Compounds
- 2-chloro-4-(1H-imidazol-1-yl)pyridine
- 2-chloro-4-(1H-triazol-1-yl)pyridine
- 2-chloro-4-(1H-tetrazol-1-yl)pyridine
Uniqueness
2-chloro-4-(1H-pyrazol-1-yl)pyridine is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. The pyrazole ring’s ability to participate in various interactions makes it a versatile scaffold in medicinal chemistry and materials science.
属性
IUPAC Name |
2-chloro-4-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-8-6-7(2-4-10-8)12-5-1-3-11-12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAJGWODCFJIFKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol](/img/structure/B1374011.png)
![2-propyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1374012.png)
![2-[4-(2-Hydroxyethyl)-1,4-diazepan-1-yl]ethan-1-ol](/img/structure/B1374013.png)



![[3-(Benzylamino)oxolan-3-yl]methanol](/img/structure/B1374024.png)
![1-[4-Bromo-2-(trifluoromethyl)phenyl]-2,2-dimethylpropan-1-one](/img/structure/B1374025.png)


![1-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazine](/img/structure/B1374029.png)

